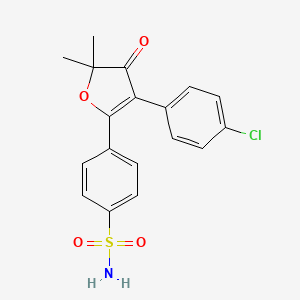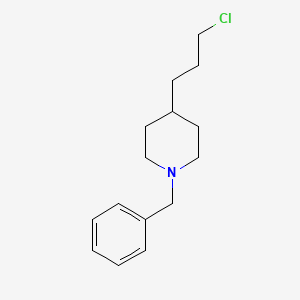
N-isopropyltetrahydrofuran-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isopropyltetrahydrofuran-3-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group attached to a tetrahydrofuran ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-isopropyltetrahydrofuran-3-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the use of readily available low-cost commodity chemicals and does not require additional pre-functionalization and de-functionalization steps, making it an efficient and environmentally friendly process . Another method involves the use of ammonium carbamate as the nitrogen source and methanol as the oxygen source and reaction medium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and hypervalent iodine reagents has been explored to enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
N-isopropyltetrahydrofuran-3-sulfonamide undergoes various chemical reactions, including:
Reduction: Reduction of sulfonamides to corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, thionyl chloride, lithium aluminum hydride, and various nucleophiles. Reaction conditions often involve controlled temperatures and the use of solvents like methanol and acetonitrile .
Major Products Formed
The major products formed from these reactions include sulfonyl chlorides, amines, and substituted sulfonamides, depending on the specific reaction and conditions employed .
Wissenschaftliche Forschungsanwendungen
N-isopropyltetrahydrofuran-3-sulfonamide has found applications in several scientific research areas:
Wirkmechanismus
The mechanism of action of N-isopropyltetrahydrofuran-3-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, sulfonamides are known to act as competitive antagonists of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for DNA production in bacteria . This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-isopropyltetrahydrofuran-3-sulfonamide include other sulfonamides such as sulfamethazine and sulfadiazine . These compounds share the sulfonamide functional group but differ in their specific structures and applications.
Uniqueness
This compound is unique due to its specific tetrahydrofuran ring structure, which imparts distinct chemical properties and reactivity compared to other sulfonamides . This uniqueness makes it a valuable compound for specialized applications in various fields.
Eigenschaften
Molekularformel |
C7H15NO3S |
|---|---|
Molekulargewicht |
193.27 g/mol |
IUPAC-Name |
N-propan-2-yloxolane-3-sulfonamide |
InChI |
InChI=1S/C7H15NO3S/c1-6(2)8-12(9,10)7-3-4-11-5-7/h6-8H,3-5H2,1-2H3 |
InChI-Schlüssel |
JBSFBYAALZYRDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NS(=O)(=O)C1CCOC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


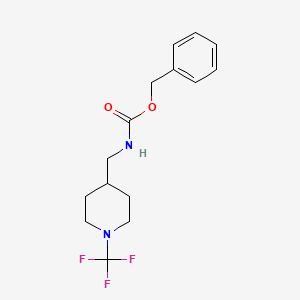

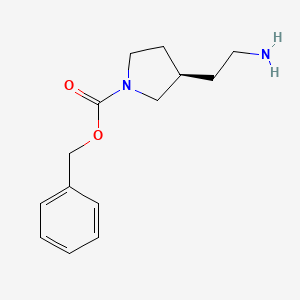
![4-[(E)-(Hydrazinylmethylidene)amino]-N-(pyridin-4-yl)benzamide](/img/structure/B13965242.png)
![1-(4-Aminobenzoyl)-7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one](/img/structure/B13965248.png)

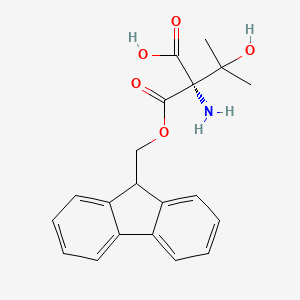
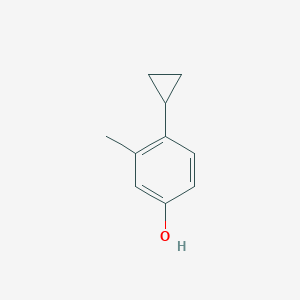
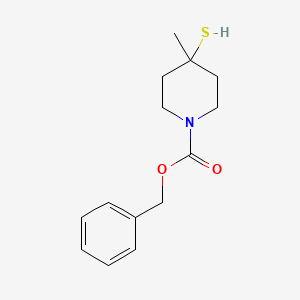
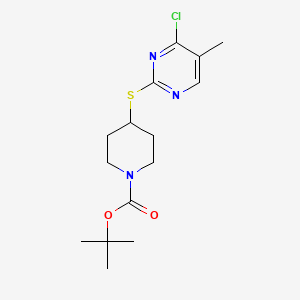
![Bicyclo[2.2.1]heptane-2-thione, 3,3-dimethyl-](/img/structure/B13965279.png)
